molecular formula C8H9F2N3 B2727203 N-(3,5-difluorobenzyl)guanidine CAS No. 1057090-88-6

N-(3,5-difluorobenzyl)guanidine

Cat. No.: B2727203
CAS No.: 1057090-88-6
M. Wt: 185.178
InChI Key: IUNOCUKAHBZMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, such as N-(3,5-difluorobenzyl)guanidine, can be achieved through various methods. One approach involves a one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This method provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Other methods include the guanylation of amines with cyanamide .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, guanidines are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Scientific Research Applications

Radiotherapeutic Applications

Meta-iodobenzylguanidine (Iobenguane), a derivative related to the guanidine group, has been utilized as a radiotherapeutic agent. It's particularly used in treating neuroectodermal tumors derived from the neural crest, which develops into the sympathetic nervous system. This compound, labeled with Iodine-131, acts as a "false" neurotransmitter, leveraging its analogical structure to noradrenaline for therapeutic purposes in neuroendocrine systems derived from the neural crest (Giammarile et al., 2008).

Catalysis and Synthetic Chemistry

Enantiopure guanidines have been employed as catalysts in Henry reactions of N,N-dibenzyl α-amino aldehydes with nitromethane, demonstrating good diastereoselectivity. This highlights the role of guanidine derivatives in facilitating stereoselective synthetic processes (Ma et al., 2002).

Cardiac PET Imaging

In the development of new positron emission tomography (PET) radiotracers for cardiac sympathetic nerve density, guanidines like meta-iodobenzylguanidine (MIBG) have been utilized. A new automated method for radiolabeling guanidines with carbon-11 has been reported, addressing challenges in radiolabeling guanidine scaffolds for preclinical cardiac PET imaging applications (Zhao et al., 2020).

Chemical Fixation of CO2

Guanidines have been found to catalyze the chemical fixation of carbon dioxide under solvent-free conditions, offering a greener approach to synthesizing valuable compounds. This application emphasizes the potential of guanidines in environmental chemistry and the fixation of CO2 to form quinazoline-2,4(1H, 3H)-diones (Gao et al., 2010).

Theranostics in Malignancies

Metaiodobenzylguanidine (MIBG), a guanidine analog, has been used for imaging and therapy of neuroblastomas and various neural crest tumors such as paragangliomas, pheochromocytomas, and others. This application leverages the compound's ability for both diagnostic imaging and therapeutic purposes, underscoring its versatility in oncology (Agrawal et al., 2018).

Future Directions

Guanidine-containing compounds have been studied for their potential in various applications, including as antifungal agents . A diverse range of guanidine-containing derivatives have been published in the literature and have shown antifungal activity, including efficacy in in vivo experiments . This suggests potential future directions for the study and application of N-(3,5-difluorobenzyl)guanidine and similar compounds.

Mechanism of Action

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNOCUKAHBZMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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